4-oxo-3-phenyl-4H-chromen-7-yl acetate
Overview
Description
Acetic acid (4-oxo-3-phenyl-1-benzopyran-7-yl) ester is a member of isoflavones.
Scientific Research Applications
Chemoenzymatic Synthesis
4-oxo-3-phenyl-4H-chromen-7-yl acetate has been synthesized using manganese(III) acetate, with a focus on chemoenzymatic methods. These methods have allowed the production of both enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, showcasing the compound's utility in asymmetric synthesis and organic chemistry (Demir, Aybey, Seşenoğlu, & Polat, 2003).
Antineoplastic Activity
Significant research has been done on derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate, particularly in exploring their antineoplastic activities. One study synthesized derivatives and evaluated them on human tumor cell lines, identifying new potential leads for cancer treatment (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Antibacterial Activity
Various derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate have been investigated for their antibacterial properties. One study synthesized new derivatives and evaluated their efficacy against several bacterial strains, offering insights into their potential as antibacterial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Cytotoxic Activity
Research into the cytotoxic activity of acetoxycoumarin derivatives, including those related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, has been conducted. These studies assess their potential in targeting cancer cell lines, further emphasizing the compound's relevance in oncological research (Musa, Badisa, Latinwo, Cooperwood, Sinclair, & Abdullah, 2011).
Antioxidant Activity
Investigations into the antioxidant properties of new coumarin derivatives, closely related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, have been carried out. These studies compare their effectiveness with known antioxidants, suggesting potential applications in mitigating oxidative stress (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl acetate |
---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)21-13-7-8-14-16(9-13)20-10-15(17(14)19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WFVAMCNYBITPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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